1-Bromo-2-chloro-4-(cyclohexylmethyl)benzene
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Overview
Description
1-Bromo-2-chloro-4-(cyclohexylmethyl)benzene is an organic compound with the molecular formula C13H16BrCl. It is a derivative of benzene, substituted with bromine, chlorine, and a cyclohexylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-4-(cyclohexylmethyl)benzene can be synthesized through several methods. One common approach involves the halogenation of benzene derivatives. For instance, starting with 2-chlorotoluene, bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. The cyclohexylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexylmethyl chloride and aluminum chloride as a catalyst .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method enhances yield and purity while minimizing by-products. The use of advanced purification techniques such as distillation and recrystallization further ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-chloro-4-(cyclohexylmethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can replace the bromine atom with a nucleophile like sodium methoxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to yield cyclohexylmethylbenzene.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce benzoic acid derivatives.
- Reduction reactions result in cyclohexylmethylbenzene .
Scientific Research Applications
1-Bromo-2-chloro-4-(cyclohexylmethyl)benzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-2-chloro-4-(cyclohexylmethyl)benzene involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interaction with other molecules. The cyclohexylmethyl group provides steric hindrance, affecting the compound’s overall reactivity and stability .
Comparison with Similar Compounds
1-Bromo-2-chlorobenzene: Lacks the cyclohexylmethyl group, making it less sterically hindered and more reactive in certain reactions.
1-Bromo-4-chlorobenzene: Similar halogen substitution pattern but different positional isomer, affecting its reactivity and applications.
2-Bromo-1-chloro-4-(cyclohexylmethyl)benzene: Positional isomer with different reactivity and steric properties.
Uniqueness: 1-Bromo-2-chloro-4-(cyclohexylmethyl)benzene is unique due to the presence of both bromine and chlorine atoms along with a bulky cyclohexylmethyl group. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
1-bromo-2-chloro-4-(cyclohexylmethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrCl/c14-12-7-6-11(9-13(12)15)8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFNBYVHWGFOAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2=CC(=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrCl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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